Buclosamide
Overview
Description
Preparation Methods
The synthesis of buclosamide involves the reaction of 4-chlorosalicylic acid with n-butylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Buclosamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where the chlorine atom or the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Buclosamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and pathways.
Biology: this compound is studied for its antifungal properties and its effects on fungal cell membranes.
Industry: This compound is used in the formulation of antifungal creams, ointments, and powders
Mechanism of Action
Buclosamide exerts its antifungal effects by disrupting the cell membrane of fungi. It targets specific components of the fungal cell membrane, leading to increased permeability and ultimately cell death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with the synthesis of essential membrane components .
Comparison with Similar Compounds
Buclosamide is unique compared to other antifungal agents due to its specific chemical structure and mode of action. Similar compounds include:
Clotrimazole: Another topical antifungal agent with a different mechanism of action.
Miconazole: Used for similar applications but with a distinct chemical structure.
Ketoconazole: An antifungal agent with broader applications but different pharmacokinetics. This compound stands out due to its specific efficacy in treating dermatomycoses and its unique chemical properties
Properties
IUPAC Name |
N-butyl-4-chloro-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-5-4-8(12)7-10(9)14/h4-5,7,14H,2-3,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJHIFYEQJEUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206111 | |
Record name | Buclosamide [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575-74-6 | |
Record name | Buclosamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=575-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buclosamide [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buclosamide [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buclosamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCLOSAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O52NM0A9YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Buclosamide (n-Butyl-4-chloro-2-hydroxybenzamide)?
A1: While this compound is known to possess antifungal activity, the exact mechanism by which it exerts its effects is not fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.
Q2: What are some of the challenges associated with using this compound in topical formulations?
A2: Research indicates that this compound can undergo changes when exposed to light and certain storage conditions. [] This can affect its stability and efficacy. One study found that only benzocaine, this compound, chlorhexidine acetate, and chlorhexidine gluconate remained stable under their tested conditions, while other photopatch substances were altered. [] This highlights the importance of proper formulation and storage to maintain its stability and effectiveness.
Q3: Are there documented cases of adverse reactions to this compound?
A3: Yes, there are reports of photocontact dermatitis associated with this compound. [, ] Specifically, cases of persistent light reactions have been observed in areas where this compound was applied and subsequently exposed to ultraviolet light. [] This suggests that UV exposure may lead to the formation of a photoallergic compound from this compound within the skin. []
Q4: Has this compound been investigated as a potential treatment for fungal infections?
A4: Yes, this compound has been explored as a topical antifungal agent. [, , ] While the provided abstracts don't detail the specifics of these studies, they indicate that its efficacy against dermatomycoses has been a subject of research.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C11H14ClNO2, and its molecular weight is 227.69 g/mol. []
Q6: Are there any known synthetic methods for producing this compound that utilize environmentally friendly approaches?
A6: Yes, a recent study describes a novel, metal-free method for synthesizing amides, including this compound, utilizing direct C-H oxygenation of aliphatic amines. [] This method bypasses the need for metallic reagents and toxic oxidants, potentially offering a greener approach to its synthesis. []
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